![molecular formula C7H7BrN2 B1377636 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine CAS No. 1260663-30-6](/img/structure/B1377636.png)
6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached .Physical And Chemical Properties Analysis
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
-
Pyrrolopyrazine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
- Results or Outcomes : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
1H-pyrrolo[2,3-b]pyridine Derivatives
- Scientific Field : Cancer Therapy
- Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
- Methods of Application : The study reported the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
- Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine
- Scientific Field : Chemical Research
- Application Summary : This compound is a halogenated heterocycle used in chemical research . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product .
- Results or Outcomes : The outcomes can also vary widely, as this compound is a versatile building block that can be used to synthesize a wide range of different molecules .
-
Pyrrolopyrazine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
- Results or Outcomes : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine
- Scientific Field : Chemical Research
- Application Summary : This compound is a halogenated heterocycle used in chemical research . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product .
- Results or Outcomes : The outcomes can also vary widely, as this compound is a versatile building block that can be used to synthesize a wide range of different molecules .
-
Pyrrolopyrazine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
- Results or Outcomes : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It has hazard statements H302, H315, H318, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKDOWDMXGMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



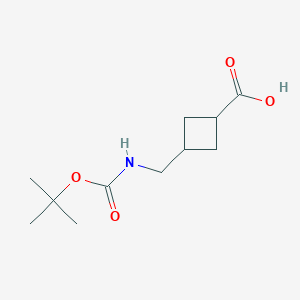
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
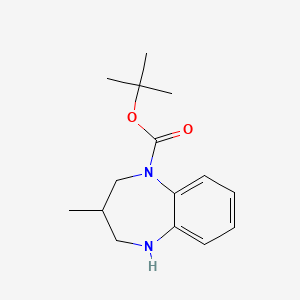
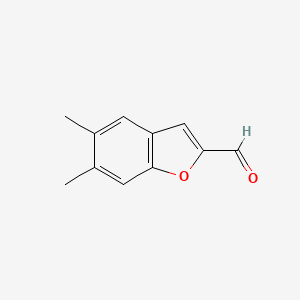
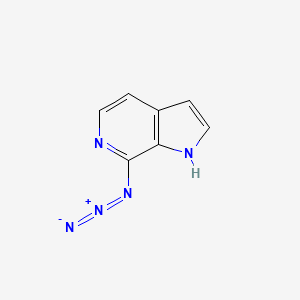
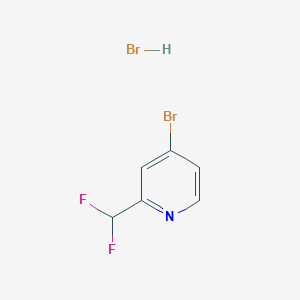
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
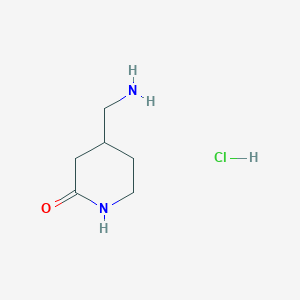
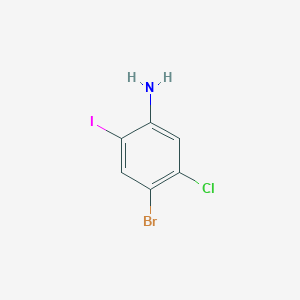
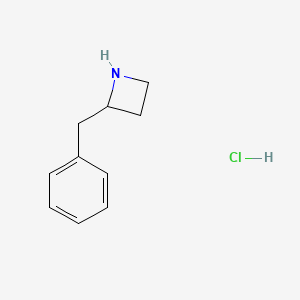
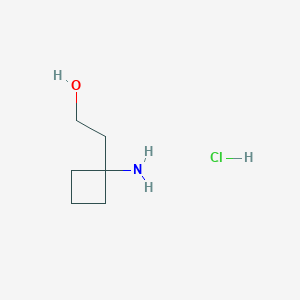
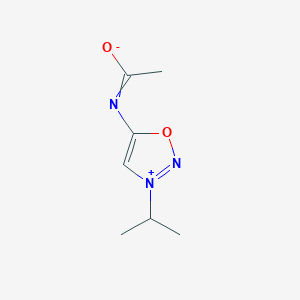
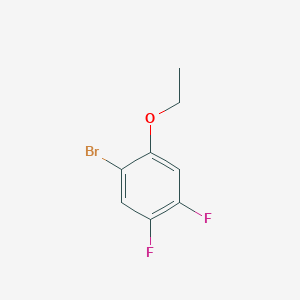
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)